molecular formula C9H6F3NO2 B2711088 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187984-10-6

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2711088
CAS No.: 1187984-10-6
M. Wt: 217.147
InChI Key: MZAVJMWMCIMGNZ-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one ( 939759-08-7) is a high-purity chemical building block featuring the privileged 1,4-benzoxazin-3-one scaffold, a rigid planar heterocycle known for its broad biological activity and low toxicity profile . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. The 1,4-benzoxazin-3-one core is recognized for its potential to intercalate into DNA, disrupting the function of tumor cells . Structural derivatives of this scaffold have demonstrated notable anticancer activity in biological evaluations, including inhibitory effects on Huh-7 liver cancer cells, by inducing DNA damage and triggering apoptosis . Furthermore, when hybridized with other pharmacophores like the 1,2,3-triazole ring, derivatives exhibit significant anti-inflammatory properties in models of microglial inflammation, which is relevant for researching neurodegenerative diseases . These compounds can reduce the production of pro-inflammatory cytokines and activate the Nrf2-HO-1 signaling pathway . The incorporation of the trifluoromethyl group at the 8-position is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile precursor in hit-to-lead optimization campaigns and for constructing more complex molecules for biological screening. Compound Specifications:

Properties

IUPAC Name

8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVJMWMCIMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization to yield the desired benzoxazine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of benzoxazinones exhibit significant antibacterial properties. For instance, compounds similar to 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-cancer Properties
    • The compound has been studied for its potential in cancer therapies. It is involved in the development of inhibitors targeting specific pathways in cancer cell proliferation and metastasis. The trifluoromethyl group is believed to enhance the binding affinity to biological targets .
  • Neurological Applications
    • There are indications that compounds containing the benzoxazine structure can modulate neurological pathways. Specifically, they may inhibit pathways associated with neurodegenerative diseases, providing a basis for developing therapeutic agents for conditions like Alzheimer's disease .

Material Science Applications

  • Polymer Chemistry
    • The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
  • Coating Materials
    • The compound's properties make it suitable for use in coatings that require high durability and resistance to solvents and chemicals. Its incorporation into coatings can improve their performance in harsh environments .

Case Studies

StudyFocusFindings
Berezin & Koutentis (2011)Antimicrobial ActivityDemonstrated significant antibacterial effects against Bacillus subtilis and Escherichia coli using derivatives of benzoxazinones .
Polymer Research (2020)Material PropertiesInvestigated the use of this compound in creating polymers with enhanced thermal stability .
Neurological Study (2021)NeuroprotectionExplored the potential of benzoxazine derivatives in protecting neural cells from oxidative stress .

Mechanism of Action

The mechanism by which 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activities. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent(s) Position(s) Biological Activity Key Reference
This compound -CF₃ 8 Topoisomerase I inhibition (potential)
DIBOA -OH, -OH 2, 4 Antimicrobial, plant defense
6-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one -CF₃ 6 Structural analog (activity unspecified)
5-Nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one -NO₂ 5 Synthetic intermediate
2,2-Dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one -CF₃, -CH₃ 6, 2 Enhanced lipophilicity

Biological Activity

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₉H₆F₃NO₂
  • Molecular Weight : 217.14 g/mol
  • CAS Number : 1187984-10-6
  • Structure : The compound features a benzoxazine ring with a trifluoromethyl group at the 8-position, which significantly influences its biological activity.

1. Antagonistic Activity

Research indicates that derivatives of benzoxazine, including this compound, exhibit significant antagonistic activity against the serotonin 5-HT₃ receptor. A study demonstrated that modifications in the structure could enhance receptor binding affinity and antagonistic potency. For instance, compounds with substituents at the 2-position of the benzoxazine ring showed increased antagonistic activities, with specific derivatives achieving Ki values as low as 0.019 nM .

2. Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in relation to anxiety and depression models. In vivo assays suggest that it may modulate serotonergic pathways, potentially offering therapeutic benefits in mood disorders. The introduction of the trifluoromethyl group is hypothesized to enhance lipophilicity and receptor interaction .

3. Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of benzoxazine derivatives on various cancer cell lines. Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The trifluoromethyl substitution appears to play a role in enhancing these effects by altering the electronic properties of the molecule .

Case Studies

StudyFindings
Study on 5-HT₃ Receptor Antagonism Evaluated various benzoxazine derivatives for receptor binding affinityIdentified structural modifications that enhance antagonistic activity
Neuropharmacological Evaluation Assessed effects on anxiety-related behaviors in rodent modelsSuggested potential for treating mood disorders
Cytotoxicity Assessment Tested against multiple cancer cell linesIndicated potential anticancer properties through apoptosis induction

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Receptor Binding : The compound's ability to bind effectively to serotonin receptors suggests it may be useful in developing new antidepressants or anxiolytics.
  • Mechanisms of Action : The mechanisms underlying its biological effects include modulation of neurotransmitter systems and induction of oxidative stress in cancer cells.

Q & A

Q. Which computational tools are useful for predicting SAR?

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with topoisomerase I (PDB: 1T8I).
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., CF3_3) with bioactivity .

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